4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a 3,5-dimethylpyrazol group, linked to a piperidine ring and a pyridine moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dimethylpyrazole with a pyrimidine derivative under controlled conditions to form the pyrazolyl-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions might result in various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of key proteins involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the piperidine and pyridine moieties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-11-16(2)27(25-15)19-12-20(24-14-23-19)29-13-17-5-9-26(10-6-17)21(28)18-3-7-22-8-4-18/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIBTVPQVKIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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